molecular formula C20H29ClN2O4 B562197 (2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid CAS No. 468095-77-4

(2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B562197
CAS No.: 468095-77-4
M. Wt: 396.912
InChI Key: FFLHMHLGUKQLEC-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the enzymatic resolution of a precursor molecule. For instance, researchers have achieved the synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid by kinetically resolving methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using the low-cost enzyme alcalase . Further elaboration on specific synthetic pathways would require a detailed literature review.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold is valuable because it allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the molecule’s stereochemistry, and increases three-dimensional coverage—a phenomenon known as “pseudorotation.” This review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, exploring the influence of steric factors on biological activity and the structure–activity relationship (SAR) of studied compounds. The versatility of the pyrrolidine scaffold in the design of new compounds with varied biological profiles is highlighted, emphasizing its significance in drug discovery (Li Petri et al., 2021).

Carboxylic Acids in Biocatalysis and Fermentation

Carboxylic acids are attractive biorenewable chemicals due to their flexibility and usage as precursors for various industrial chemicals. They can inhibit microbial growth at concentrations below the desired yield and titer, highlighting their potency as microbial inhibitors. This review focuses on the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, identifying strategies to increase microbial robustness against such inhibition. The key effects include damage to the cell membrane and a decrease in microbial internal pH. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains for improved industrial performance (Jarboe et al., 2013).

Carboxylic Acids in Plant Defense

Carboxylic acids have been studied for their roles in plant defense against pathogens, with specific attention to proline and pyrroline-5-carboxylate metabolism. Pyrroline-5-carboxylate (P5C) is an intermediate in both proline biosynthesis and catabolism, tightly regulated during pathogen infection and abiotic stress. This review outlines the pathways regulating P5C levels in plant cells, especially mitochondria, during pathogen infection. It highlights the role of P5C and its metabolism in resistance gene-mediated and non-host resistance against invading pathogens. Understanding the regulation of proline-P5C metabolism provides insights into the mechanisms contributing to the effect of carboxylic acids on plant systems under stress (Qamar et al., 2015).

Properties

IUPAC Name

(2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO4/c1-15(19(23)22-13-6-8-18(22)20(24)25)7-4-2-3-5-14-26-17-11-9-16(21)10-12-17/h9-12,18H,1-8,13-14H2,(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRYQMHSNWCANV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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